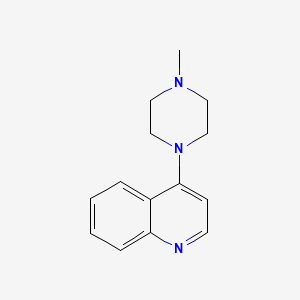

4-(4-Methylpiperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

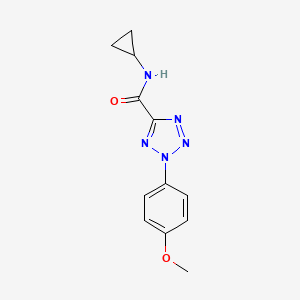

4-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound. It has a unique structure that finds applications in various fields. The molecular formula is C14H17N3 and the molecular weight is 227.311 .

Synthesis Analysis

The synthesis of 4-(4-Methylpiperazin-1-yl)quinoline or similar compounds often involves complex chemical reactions . For instance, the synthesis of fluoroquinolones, a family of compounds related to quinolones, involves structural modifications by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis

The molecular structure of 4-(4-Methylpiperazin-1-yl)quinoline is complex and unique . The piperazine ring often adopts a chair conformation with the methyl group in an equatorial position . The molecule’s electrophilic addition site is 4-N in the piperazine group . The site for nucleophilic attack is both 13-C and 15-C in the quinoline group .Physical And Chemical Properties Analysis

4-(4-Methylpiperazin-1-yl)quinoline has a molecular weight of 227.311 . The compound 4-(4-Methylpiperazin-1-yl)aniline, which is structurally similar, has a molecular weight of 191.28 .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Derivatives : Efficient syntheses of derivatives of 4-(4-Methylpiperazin-1-yl)quinoline have been achieved, particularly focusing on carboxylic acid derivatives, showcasing their importance in the development of heterocyclic compounds (Chu & Claiborne, 1987).

Characterization and Analysis : Detailed characterization using spectroscopic techniques like X-ray crystallography, FT-IR, NMR, and UV-Visible spectroscopy has been performed on synthesized compounds like 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. Such studies are crucial for understanding the molecular structure and properties of these compounds (Murugesan et al., 2021).

Pharmacological Research

Anticancer Activity : 4-(4-Methylpiperazin-1-yl)quinoline derivatives have shown significant anticancer activity. For instance, compounds with certain heteroaromatic substituents exhibited high levels of anticancer activity, highlighting their potential in cancer drug development (Konovalenko et al., 2022).

Histamine H4 Receptor Ligands : Some derivatives have been identified as potent ligands for the human histamine H4 receptor, indicating their potential use in treating inflammatory conditions. In vivo studies have shown significant anti-inflammatory properties (Smits et al., 2008).

Green Chemistry and Catalyst Development

- Green Synthesis : The development of green chemistry approaches, such as using nanocrystalline titania-based sulfonic acid as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, represents an environmentally friendly and efficient method for compound synthesis (Murugesan, Gengan & Krishnan, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methylpiperazin-1-yl)quinoline are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, and their inhibition can lead to significant biological effects.

Result of Action

The molecular and cellular effects of 4-(4-Methylpiperazin-1-yl)quinoline’s action are likely related to its inhibition of its target enzymes. This can disrupt normal protein degradation and processing, leading to alterations in cellular function and potentially cell death .

Action Environment

The action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)quinoline can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJBJTVNVZQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2465821.png)

![7-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2465822.png)

![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465829.png)

![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)

![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)